1,2,5,6,9-Pentachlorodecane

Description

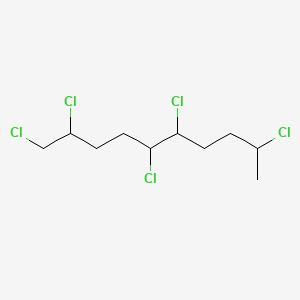

Structure

3D Structure

Properties

IUPAC Name |

1,2,5,6,9-pentachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl5/c1-7(12)2-4-9(14)10(15)5-3-8(13)6-11/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKBEJYNNQNKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(CCC(CCl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872691 | |

| Record name | 1,2,5,6,9-Pentachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205646-13-5 | |

| Record name | 1,2,5,6,9-Pentachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivations

Pathways for Primary Synthesis of 1,2,5,6,9-Pentachlorodecane (B575053)

The primary synthesis of this compound is theoretically achievable through controlled chlorination strategies, though achieving high regioselectivity for this specific isomer is a considerable challenge.

The direct chlorination of decane (B31447) typically proceeds via a free-radical substitution mechanism. savemyexams.comsavemyexams.comsavemyexams.com This process is generally initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•). libretexts.orglibretexts.orglibretexts.org These radicals can then abstract hydrogen atoms from the decane backbone, creating a decyl radical. The subsequent reaction of the decyl radical with another chlorine molecule yields a monochlorinated decane and a new chlorine radical, propagating the chain reaction. masterorganicchemistry.com

However, this method is notoriously unselective, leading to a mixture of various monochlorinated and polychlorinated isomers. masterorganicchemistry.com The reactivity of hydrogen atoms on the alkane chain follows the order of tertiary > secondary > primary, making it difficult to control the exact positions of chlorination. libretexts.org To achieve a specific substitution pattern like that in this compound, the reaction conditions would need to be meticulously controlled.

A more targeted approach could involve the chlorination of a precursor that already contains functional groups to direct the chlorination to the desired positions. Alternatively, starting with an unsaturated precursor like a decatriene and performing a stepwise addition of chlorine could offer better control over the final product's structure. researchgate.net For instance, the stepwise chlorine addition to 1,5,9-decatriene has been used to synthesize various dichlorodecadienes, tetrachlorodecenes, and hexachlorodecanes. researchgate.net A similar strategy could be envisioned for the synthesis of this compound.

To overcome the lack of selectivity in free-radical chlorination, various catalytic methods are being explored to direct the halogenation of alkanes. While specific catalysts for the synthesis of this compound are not documented, general principles of regioselective C-H functionalization can be applied.

Recent research has focused on metal-based catalysts and photocatalysis to achieve site-selective chlorination. researchgate.netmdpi.com For example, metal-organic layer (MOL) materials have been shown to facilitate the photo-chlorination of linear alkanes with selectivity for the 2-position. chemrxiv.org Hypervalent iodine catalysts have also been investigated for the regiospecific chlorination of alkanes using metal chlorides as the chlorine source, offering a potentially more controlled and environmentally safer alternative to using chlorine gas. google.com

The reaction environment, including the choice of solvent and temperature, can also influence the selectivity of chlorination reactions. The use of ionic chlorination catalysts, such as Lewis acids, can promote both dehydrochlorination and chlorination reactions, potentially allowing for the sequential and more controlled introduction of chlorine atoms. google.com

Table 1: Comparison of Chlorination Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Free-Radical Chlorination | Reaction of decane with chlorine gas under UV light or heat. | Simple, well-established mechanism. | Highly non-selective, produces complex mixtures of isomers. |

| Stepwise Addition to Unsaturated Precursors | Addition of chlorine to a decatriene or other unsaturated decane derivative. | Offers better control over the position of chlorine atoms. | Requires a specific and potentially complex starting material. |

| Catalytic Chlorination | Use of metal-based or other catalysts to direct the chlorination to specific positions. | Can achieve high regioselectivity. | Catalyst development is often complex and may not be scalable. |

Derivation of Related Chlorinated Decane Congeners and Isomers

Congeners and isomers of this compound can be synthesized through various chemical transformations, including stepwise addition reactions and selective functional group transformations.

As mentioned, the free-radical chlorination of decane or partially chlorinated decanes will inevitably produce a mixture of congeners and isomers. masterorganicchemistry.com By carefully controlling the reaction time and the ratio of chlorine to the alkane, it is possible to influence the degree of chlorination to some extent. Further separation of this complex mixture would be required to isolate specific isomers.

A more controlled method involves the stepwise addition of chlorine or hydrogen chloride to unsaturated precursors. For example, starting with a specific dichlorodecadiene, further chlorination could lead to a tetrachlorodecane with a defined structure. researchgate.net This stepwise approach allows for the sequential introduction of chlorine atoms, providing greater control over the final product's isomeric form.

Selective functional group transformations offer another route to synthesize related chlorinated decane congeners.

Dehydrochlorination: This process involves the removal of a hydrogen and a chlorine atom from adjacent carbons to form a double bond. By treating a polychlorinated decane with a base, it is possible to introduce unsaturation into the carbon chain. The position of the resulting double bond will depend on the structure of the starting material and the reaction conditions. Subsequent reactions at this double bond, such as further controlled chlorination or other additions, can lead to new chlorinated decane isomers. The dehydrochlorination of polychlorinated alkanes can be promoted by ionic chlorination catalysts or by treatment with caustic solutions. google.com

Hydrogenation: Selective hydrogenation can be used to remove chlorine atoms and replace them with hydrogen. Catalytic hydrogenation of polychlorinated alkanes can be achieved using various catalysts, with the selectivity depending on the catalyst structure and reaction conditions. nih.gov For instance, heterobimetallic catalysts have been shown to be effective for the selective semi-hydrogenation of alkynes to E-alkenes, and similar principles could be applied to the selective dechlorination of polychlorinated alkanes. wisc.edu This method could be used to convert a more highly chlorinated decane into a lower chlorinated congener.

Industrial Production Methodologies and Scaling Considerations

The industrial production of chlorinated paraffins, which includes chlorinated decanes, is typically a large-scale process that prioritizes cost-effectiveness and product performance for specific applications over the synthesis of a single, pure isomer.

Scaling up a highly selective synthesis for a specific isomer like this compound would present significant challenges. The cost of specialized starting materials, such as a specific decatriene, would be considerably higher than that of n-decane. Furthermore, the development and implementation of a regioselective catalytic process on an industrial scale would require substantial investment in new equipment and process optimization. The separation and purification of a single isomer from a complex reaction mixture would also be a costly and energy-intensive process. Therefore, the industrial production of this compound as a pure compound is not currently a common practice.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Decane |

| 1,5,9-Decatriene |

| Dichlorodecadiene |

| Tetrachlorodecene |

| Hexachlorodecane |

| 1-chloropropane |

| 2-chloropropane |

| 1-halopropane |

| 2-halopropane |

| Chloromethane |

| Dichloromethane |

| Chloroform |

| Carbon tetrachloride |

| 2-chloro-n-hexane |

| 1,2,5,6,9,10-hexachlorodecane |

| 3,4,7,8-tetrachlorodecane |

| (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane |

| 1-Chlorododecane |

| Dodecan-1-ol |

| n-dodecyl alcohol |

| 1,1,2-trichloropropane |

| 1,2-dichloropropane |

| Benzyl chloride |

| Benzal chloride |

| Benzotrichloride |

| Chlorotoluene |

| p-chlorotoluene |

| p-chlorobenzotrifluoride |

| Anisole |

| Phenol |

| 1-propyl chloride |

| 2-propyl chloride |

| pentane |

| 2-halopentane |

| 2-methylpropane-2-d |

| 2-bromopropane |

| 1-bromopropane |

| trans-stilbene |

| diphenylacetylene |

| 1-halopropane |

| 2-halopropane |

| 1-chloropropane |

| 2-chloropropane |

| 1,2,8,9-T4CDF |

| 2,4,6,7-T4CDF |

| benzo[ghi]perylene |

| ovalene |

| 1,2;8,9-dibenzopentacene |

| perylene |

| Biphenyl |

| Chlorophenols |

| Chlorobenzenes |

| Polychlorinated dibenzo-p-dioxins (PCDDs) |

| Polychlorinated dibenzofurans (PCDFs) |

| Polychlorinated naphthalenes (PCNs) |

| Coronene |

| Graphite |

| Ethylbenzene |

| Styrene |

| Polystyrene |

| Polyethylene |

| Polybutylene |

| Polyacetylene |

| Acetylene |

| Ethylene |

| Propane |

| Butane |

| Methane |

| Ethane |

| Hexane |

| Heptane |

| Octane |

| Nonane |

| Undecane |

| Dodecane |

| Tridecane |

| Tetradecane |

| Pentadecane |

| Hexadecane |

| Heptadecane |

| Octadecane |

| Nonadecane |

| Eicosane |

| Heneicosane |

| Docosane |

| Tricosane |

| Tetracosane |

| Pentacosane |

| Hexacosane |

| Heptacosane |

| Octacosane |

| Nonacosane |

| Triacontane |

| Hentriacontane |

| Dotriacontane |

| Tritriacontane |

| Tetratriacontane |

| Pentatriacontane |

| Hexatriacontane |

| Heptatriacontane |

| Octatriacontane |

| Nonatriacontane |

| Tetracontane |

| Hentetracontane |

| Dotetracontane |

| Tritetracontane |

| Tetratetracontane |

| Pentatetracontane |

| Hexatetracontane |

| Heptatetracontane |

| Octatetracontane |

| Nonatetracontane |

| Pentacontane |

| Henpentacontane |

| Dopentacontane |

| Tripentacontane |

| Tetrapentacontane |

| Pentapentacontane |

| Hexapentacontane |

| Heptapentacontane |

| Octapentacontane |

| Nonapentacontane |

| Hexacontane |

| Henhexacontane |

| Dohexacontane |

| Trihexacontane |

| Tetrahexacontane |

| Pentahexacontane |

| Hexahexacontane |

| Heptahexacontane |

| Octahexacontane |

| Nonahexacontane |

| Heptacontane |

| Henheptacontane |

| Doheptacontane |

| Triheptacontane |

| Tetraheptacontane |

| Pentaheptacontane |

| Hexaheptacontane |

| Heptaheptacontane |

| Octaheptacontane |

| Nonaheptacontane |

| Octacontane |

| Henoctacontane |

| Dooctacontane |

| Trioctacontane |

| Tetraoctacontane |

| Pentaoctacontane |

| Hexaoctacontane |

| Heptaoctacontane |

| Octaoctacontane |

| Nonaoctacontane |

| Nonacontane |

| Hennonacontane |

| Dononacontane |

| Trinonacontane |

| Tetranonacontane |

| Pentanonacontane |

| Hexanonacontane |

| Heptanonacontane |

| Octanonacontane |

| Nonanonacontane |

Advanced Analytical Characterization in Chemical Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like 1,2,5,6,9-Pentachlorodecane (B575053), which can exist as numerous isomers and be present in complex environmental or industrial samples, chromatographic separation is a critical preliminary step before detection and quantification.

Gas Chromatography (GC) for Congener Separation

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. The separation of congeners—isomers with the same molecular formula but different arrangements of atoms—poses a significant analytical challenge due to their similar physicochemical properties. The effectiveness of GC in separating isomers is highly dependent on the stationary phase of the capillary column. For complex mixtures of isomeric hydrocarbons, high-efficiency capillary columns, sometimes up to 300 meters in length, are utilized to achieve the necessary resolution. vurup.sk

The choice of stationary phase is critical for the selective separation of positional and geometric isomers. While standard nonpolar stationary phases separate compounds primarily based on their boiling points, more specialized phases are required for isomer-specific separations. Liquid crystalline stationary phases, for instance, have demonstrated unique selectivity for separating isomers based on their molecular shape and rigidity. researchgate.net For chlorinated alkanes, the elution order is influenced by the carbon chain length and the degree of chlorination.

Key Parameters for GC Separation of Pentachlorodecane Congeners:

| Parameter | Description | Relevance to Separation |

| Stationary Phase | The coating inside the capillary column that interacts with the analytes. | The polarity and chemical structure of the stationary phase determine the selectivity for different congeners. Liquid crystalline phases can offer enhanced separation of isomers. researchgate.net |

| Column Dimensions | The length, internal diameter, and film thickness of the column. | Longer columns and smaller internal diameters generally provide higher resolution, which is crucial for separating closely eluting isomers. vurup.sk |

| Temperature Program | The rate at which the oven temperature is increased during the analysis. | A carefully optimized temperature program can improve the separation of compounds with a wide range of boiling points and enhance peak resolution. |

| Carrier Gas Flow | The velocity of the inert gas (e.g., helium, hydrogen) that carries the analytes through the column. | Optimizing the flow rate ensures maximum separation efficiency. |

Liquid Chromatography (e.g., High-Performance Liquid Chromatography, Gel Permeation Chromatography) for Sample Fractionation

For compounds that are less volatile or thermally labile, liquid chromatography (LC) is the preferred separation method. High-performance liquid chromatography (HPLC) and gel permeation chromatography (GPC) are particularly useful for the fractionation of complex samples containing polychlorinated alkanes (PCAs), the class of compounds to which this compound belongs. osti.gov Sample fractionation is the process of dividing a sample into a number of smaller, less complex parts, which can then be analyzed individually. uu.se

In the analysis of PCAs, HPLC is often used to separate the mixture into fractions based on carbon chain length or degree of chlorination prior to mass spectrometric analysis. This reduces the complexity of the mixture introduced into the mass spectrometer, minimizing ion suppression and improving the accuracy of quantification. nih.gov The choice of both the stationary phase (the column) and the mobile phase (the solvent) is critical for achieving effective separation. nih.gov

Common HPLC Approaches for Polychlorinated Alkane Fractionation:

| HPLC Column Type | Mobile Phase Composition | Application in PCA Analysis |

| C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradients | Commonly used for separating PCAs based on their hydrophobicity. Longer carbon chains and higher degrees of chlorination generally result in longer retention times. |

| C30 (Reversed-Phase) | Methanol/Water gradients | Has been shown to better highlight short-chain PCAs compared to C18 columns. nih.gov |

| Hypercarb (Porous Graphitic Carbon) | Acetonitrile/Water or Methanol/Water gradients | Provides a different selectivity compared to silica-based reversed-phase columns, with stronger retention of PCAs. nih.gov |

| Gel Permeation Chromatography (GPC) | Organic solvents (e.g., cyclohexane, dichloromethane) | Separates molecules based on their size (hydrodynamic volume). It can be used to remove large interfering molecules like lipids from a sample extract. |

Mass Spectrometric Identification and Quantification Approaches

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like GC or LC, it provides a highly sensitive and selective method for identifying and quantifying specific compounds.

Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) for Detection

Electron Capture Negative Ionization (ECNI) is a soft ionization technique that is particularly sensitive for electrophilic compounds, such as those containing halogen atoms. In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. This process is highly efficient for chlorinated compounds like this compound, resulting in very low detection limits.

A significant advantage of ECNI-MS in the analysis of chlorinated paraffins is that the response factors can be independent of the degree of chlorination when a methane/dichloromethane reagent gas mixture is used. osti.gov This simplifies quantification, as a single standard may be used for a range of congeners. The temperature of the ion source can also influence the fragmentation patterns observed in ECNI-MS, with lower temperatures often favoring the formation of the molecular ion.

Atmospheric Pressure Ionization (API) Techniques

Atmospheric Pressure Ionization (API) techniques are a group of soft ionization methods that operate at atmospheric pressure, making them well-suited for interfacing with liquid chromatography.

Atmospheric Pressure Photoionization (APPI) is an ionization method that uses photons to ionize analyte molecules. When coupled with high-resolution mass spectrometry (HRMS), it offers a high degree of selectivity and mass accuracy. For the analysis of short-chain chlorinated paraffins, a novel approach using chloride-attachment APPI has been developed. researchgate.net

In this technique, a dopant is used to generate chloride ions in the ion source. These chloride ions then attach to the neutral chlorinated paraffin (B1166041) molecules, forming [M+Cl]⁻ adduct ions. researchgate.net This method, when coupled with GC and HRMS, allows for the selective determination of short-chain chlorinated paraffins, avoiding isobaric interferences from homologue groups with different carbon chain lengths and chlorination degrees. researchgate.net A key advantage of this approach is that the response is primarily dependent on the concentration of the congener group and not significantly influenced by the number of chlorine atoms. researchgate.net

Chloride-Enhanced Atmospheric Pressure Chemical Ionization (APCI)

Chloride-Enhanced Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization mass spectrometry technique particularly suited for the analysis of polychlorinated n-alkanes (PCAs), also known as chlorinated paraffins. nih.gov In this method, a chlorinated solvent such as dichloromethane or chloroform is added to the mobile phase or reagent gas. ub.eduosti.gov This addition promotes the formation of chloride adduct ions, specifically [M+Cl]⁻, where 'M' is the analyte molecule. nih.gov For this compound (C₁₀H₁₇Cl₅), this process would yield a prominent adduct ion.

The primary advantage of this technique is that it is a "soft" ionization method that suppresses fragmentation, resulting in mass spectra dominated by the molecular adduct ion. nih.govucr.edu This simplifies the spectral interpretation, making it an effective tool for determining the molecular weight and elemental composition of chlorinated paraffins. The response factors for different PCA homologues with varying degrees of chlorination have been shown to vary by a factor of less than 6.5, allowing for semi-quantitative analysis. nih.gov The limits of detection for technical PCA mixtures are typically in the range of 1-2 ng/µL. nih.govosti.gov

| Parameter | Description | Relevance to this compound |

| Ionization Mode | Negative Ion APCI nih.gov | Detects the compound as a negatively charged ion. |

| Reagent | Chlorinated Solvent (e.g., CHCl₃, CH₂Cl₂) ub.eduosti.gov | Provides the chloride ions (Cl⁻) for adduct formation. |

| Primary Ion | [M+Cl]⁻ nih.gov | The main ion observed would be [C₁₀H₁₇Cl₅ + Cl]⁻. |

| Fragmentation | Suppressed nih.gov | The mass spectrum is simplified, showing a clear molecular ion peak. |

| Application | Determination of composition in technical mixtures nih.gov | Confirms the molecular weight and formula of the target compound. |

Bromide-Anion Attachment Mass Spectrometry

A more recent and advanced alternative to chloride-enhanced APCI is bromide-anion attachment mass spectrometry. acs.orgacs.org This method utilizes bromoform as a reagent to enhance the ionization of chlorinated paraffins. acs.org The technique results in the nearly exclusive formation of stable bromide adduct ions ([M+Br]⁻). acs.orgacs.org

This approach offers significant advantages over its chloride-based counterpart. A key issue with chloride-anion attachment is the potential for in-source fragmentation, leading to the formation of [M+Cl-HCl]⁻ ions. These fragment ions can create overlapping signals with the [M+Cl]⁻ ions of other congeners (specifically, a CₙClₘ₊₁ fragment overlaps with a CₙClₘ ion), complicating the spectra and potentially leading to overestimation of certain compounds. acs.orgdioxin20xx.org Bromide-anion attachment circumvents this issue, as adducts like [M+Br-HCl]⁻ or [M+Br-HBr]⁻ are generally not observed. acs.orgdioxin20xx.org This "cleaner" ionization allows for the accurate detection of individual congener groups with only a moderate-resolution mass spectrometer, eliminating the need for complex spectral deconvolution. acs.orgdioxin20xx.org

| Technique Comparison | Chloride-Anion Attachment APCI-MS | Bromide-Anion Attachment APCI-MS |

| Primary Adduct Ion | [M+Cl]⁻ nih.gov | [M+Br]⁻ acs.org |

| Observed Fragmentation | [M+Cl-HCl]⁻ ions are common acs.org | Fragmentation is minimal to non-existent acs.orgdioxin20xx.org |

| Spectral Overlap | High potential for overlap between different congener groups dioxin20xx.org | Overlapping signals are largely eliminated acs.org |

| Resolution Requirement | High-resolution MS or deconvolution needed for accuracy dioxin20xx.org | Accurate detection possible with moderate-resolution MS acs.orgacs.org |

| Application for 1,2,5,6,9-PCD | Forms [C₁₀H₁₇Cl₅+Cl]⁻, potential for [C₁₀H₁₇Cl₅+Cl-HCl]⁻ | Forms clean [C₁₀H₁₇Cl₅+Br]⁻ signal |

Electron Ionization (EI) Tandem Mass Spectrometry (MS/MS) for Structural Analysis

Electron Ionization (EI) is a classic, "hard" ionization technique that imparts significant energy to the analyte molecule, causing extensive and reproducible fragmentation. nih.govnih.gov While this can make identifying the molecular ion challenging, the resulting fragmentation pattern is highly specific and acts as a molecular fingerprint, which is invaluable for structural elucidation. nih.gov

In tandem mass spectrometry (MS/MS), a specific ion (such as the molecular ion or a major fragment ion) is selected in the first mass analyzer, subjected to collision-induced dissociation to create further fragments, and these secondary fragments are then analyzed in a second mass analyzer. nih.gov For this compound, EI-MS/MS would be used to confirm the precise locations of the five chlorine atoms. The fragmentation pathways would involve the cleavage of C-C and C-Cl bonds, and the masses of the resulting fragment ions would reveal the original positions of the chlorine substituents along the decane (B31447) backbone. For instance, fragmentation between C4 and C5 would produce different ions than fragmentation between C6 and C7, allowing for the differentiation of isomers.

Isotope Ratio Analysis for Compound Identification

Isotope ratio analysis is a critical tool for confirming the presence and number of specific elements in a molecule, particularly those with distinctive isotopic signatures like chlorine and bromine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, creating a ratio of roughly 3:1.

Any ion containing chlorine atoms will exhibit a characteristic pattern of isotopic peaks in its mass spectrum. For an ion containing five chlorine atoms, such as the molecular ion of this compound, the isotopic distribution of peaks (M, M+2, M+4, M+6, M+8, M+10) will have a unique and predictable pattern of relative intensities. chloffin.eu Comparing the experimentally observed isotopic pattern to the theoretical pattern for a C₁₀H₁₇Cl₅ species provides powerful confirmation of the elemental formula. oaepublish.com

Theoretical Isotopic Distribution for a [C₁₀H₁₇Cl₅]⁺ Ion

| Isotopic Peak | Mass Difference | Theoretical Relative Abundance (%) |

|---|---|---|

| M | (contains 5 ³⁵Cl) | 100.0 |

| M+2 | (contains 4 ³⁵Cl, 1 ³⁷Cl) | 164.8 |

| M+4 | (contains 3 ³⁵Cl, 2 ³⁷Cl) | 108.6 |

| M+6 | (contains 2 ³⁵Cl, 3 ³⁷Cl) | 35.7 |

| M+8 | (contains 1 ³⁵Cl, 4 ³⁷Cl) | 5.9 |

Spectroscopic Characterization Methodologies

Raman Spectroscopy for Chlorine Content Determination

Raman spectroscopy is a vibrational spectroscopy technique that can be used as a rapid and non-destructive method for determining the chlorine content in chlorinated paraffins. acs.orgnih.gov Research has shown that the chlorination of alkanes leads to the appearance of new Raman peaks associated with the vibrational modes of the C-Cl bond. acs.org

Specifically, two distinct peaks emerge in the "fingerprint" region of the spectrum: one at 610–618 cm⁻¹ and another at 668–690 cm⁻¹. acs.orgphysicsopenlab.org These peaks are associated with different conformational states (Sₛₛ and Sₛₛ) of the C-Cl bond. Crucially, the relative intensities of these two peaks change systematically with the degree of chlorination. As the chlorine content increases, the intensity of the lower-wavenumber peak (Sₛₛ) decreases, while the intensity of the higher-wavenumber peak (Sₛₛ) increases. acs.org

By calculating the ratio of the areas of these two peaks, a quantitative measurement of the total chlorine content in the sample can be achieved with high accuracy. nih.gov This ratiometric approach provides a robust quality control tool that can be applied directly, without complex sample preparation. acs.orgnih.gov

| Raman Peak (cm⁻¹) | Vibrational Mode | Relationship with Chlorination |

| 610–618 | C–Cl bond (Sₛₛ conformation) acs.org | Peak area decreases as chlorine content increases acs.org |

| 668–690 | C–Cl bond (Sₛₛ conformation) acs.org | Peak area increases as chlorine content increases acs.org |

Advanced Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and definitive techniques for the structural elucidation of organic molecules. jchps.comresearchgate.net While specific experimental data for this compound is not detailed in the provided search results, the general applicability of NMR for determining the precise structure of such a compound is a standard and essential academic practice. researchgate.net

¹H NMR Spectroscopy: A proton NMR spectrum would provide information about the chemical environment of all 17 hydrogen atoms in the molecule. jchps.com Protons attached to carbons that are also bonded to chlorine atoms (the -CHCl- and -CH₂Cl groups) would be significantly deshielded, causing their signals to appear at a lower field (higher ppm value) compared to protons on other carbons. vanderbilt.edu The splitting patterns (multiplicity) of the signals, caused by spin-spin coupling with neighboring protons, would help establish the connectivity of the carbon skeleton and confirm the relative positions of the chlorinated carbons.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show distinct signals for each of the ten carbon atoms in the decane chain, as they are in unique chemical environments. The chemical shifts of the carbon atoms directly bonded to the electronegative chlorine atoms would be significantly larger than those of the other carbons, providing direct evidence for the locations of chlorination at positions 1, 2, 5, 6, and 9. ethernet.edu.et

Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to correlate specific proton signals with their directly attached carbon atoms and with carbons two or three bonds away, respectively. This comprehensive dataset allows for the unambiguous assignment of all signals and provides definitive proof of the this compound structure. researchgate.net

Sample Preparation and Matrix Effects in Complex Sample Analysis

The accurate quantification of this compound in complex environmental and biological matrices is contingent upon meticulous sample preparation to isolate the analyte from interfering substances. This section details the common extraction and clean-up procedures employed for short-chain chlorinated paraffins (SCCPs), the class of compounds to which this compound belongs, and discusses strategies to mitigate matrix effects.

Extraction and Clean-up Procedures (e.g., Accelerated Solvent Extraction, Solid-Phase Extraction)

The selection of an appropriate extraction and clean-up methodology is critical for achieving reliable analytical results for chlorinated paraffins. Common techniques aim to efficiently extract the analytes from the sample matrix while removing co-extractives that can interfere with subsequent analysis.

Extraction Techniques:

Accelerated Solvent Extraction (ASE): This technique utilizes elevated temperatures and pressures to expedite the extraction process, reducing solvent consumption and extraction time. For the analysis of SCCPs in various environmental matrices, a mixture of dichloromethane and hexane (1:1, v/v) is often used as the extraction solvent. nih.gov This method is noted for its efficiency in reducing both time and solvent usage per sample. nih.gov

Soxhlet Extraction: A classical and robust method, Soxhlet extraction has been employed for extracting chlorinated paraffins from biological samples. A common solvent mixture for this purpose is dichloromethane/hexane (1:1, v/v) over a 24-hour period. acs.org

Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting SCCPs from aqueous samples. researchgate.net

Solid-Phase Extraction (SPE): SPE has emerged as a popular alternative to LLE for water samples, offering advantages such as reduced solvent consumption and higher sample throughput. researchgate.netccspublishing.org.cn For the analysis of SCCPs in water, Agilent Bond Elut-C18 cartridges have been utilized, with elution of the analytes achieved using a mixture of hexane and dichloromethane. ccspublishing.org.cn

Clean-up Procedures:

Following extraction, a clean-up step is typically necessary to remove lipids and other co-extracted matrix components that can interfere with the analysis.

Acid Treatment: Lipids can be removed from the extract by treatment with concentrated sulfuric acid. acs.org

Adsorption Chromatography: Multilayer silica and Florisil columns are commonly used for cleaning up extracts. nih.govresearchgate.net These materials help to separate the target analytes from interfering compounds based on their polarity. For instance, a clean-up procedure for fish extracts involved a neutral silica gel column, with the SCCP fraction eluted using a mixture of diethyl ether and hexane. norman-network.net

The following table summarizes various extraction and clean-up methods used for the analysis of short-chain chlorinated paraffins.

| Extraction Method | Sample Matrix | Clean-up Procedure | Reference |

| Accelerated Solvent Extraction (ASE) | Multiple Arctic matrices | Multilayer Silica-Florisil column | nih.gov |

| Soxhlet Extraction | Wildlife | Concentrated sulfuric acid and silica gel | acs.org |

| Solid-Phase Extraction (SPE) | Water | Agilent Bond Elut-C18 | ccspublishing.org.cn |

| Pressurized Liquid Extraction (PLE) | Dust, Soil, Fish | Acid silica and neutral silica gel | norman-network.net |

Minimization of Interferences and Contamination

Matrix effects, which are the alteration of the analytical signal due to co-eluting compounds from the sample matrix, pose a significant challenge in the analysis of chlorinated paraffins. Additionally, the ubiquitous nature of these compounds can lead to background contamination.

Strategies to Minimize Interferences:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS is a powerful tool to overcome interferences from other chlorinated compounds like polychlorinated biphenyls (PCBs), chlordane, and toxaphene. acs.org By providing high mass accuracy, HRMS allows for the differentiation of target analytes from isobaric interferences. nih.govagilent.com

Chromatographic Separation: While single-column gas chromatography (GC) often fails to separate the multitude of congeners in technical CP mixtures, comprehensive two-dimensional GC (GCxGC) can provide improved separation. tandfonline.com

Selective Ionization Techniques: Electron capture negative ionization (ECNI) is a common and sensitive ionization technique for chlorinated compounds. nih.govtandfonline.com However, it can be susceptible to interferences. The use of chloride-enhanced atmospheric pressure chemical ionization (APCI) has also been explored. tandfonline.com

Thorough Clean-up: As described in the previous section, rigorous clean-up procedures are essential to remove matrix components that can cause signal suppression or enhancement. researchgate.net

Minimizing Contamination:

Procedural Blanks: The analysis of procedural blanks with every batch of samples is crucial to monitor for background contamination from solvents, glassware, and the laboratory environment. acs.org

High-Purity Reagents: The use of residue analysis grade solvents and other high-purity reagents is essential to minimize the introduction of contaminants.

Method Validation and Performance Metrics in Analytical Research

Method validation is a critical component of analytical research, ensuring that the chosen analytical method is fit for its intended purpose. This involves the evaluation of several key performance metrics to demonstrate the method's reliability and accuracy.

Determination of Method Detection Limits (MDLs) and Quantification Limits (MQLs)

The method detection limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The method quantification limit (MQL), often referred to as the limit of quantification (LOQ), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

For short-chain chlorinated paraffins, MDLs and MQLs can vary depending on the sample matrix and the analytical instrumentation used.

| Analyte Group | Matrix | MDL/LOD | MQL/LOQ | Analytical Technique | Reference |

| SCCPs | Water | 1.30 µg/L | 4.15 µg/L | GC/MS-ENCI | researchgate.net |

| SCCPs | Water | 18 ng/L | 60 ng/L | GC-ENCI-MS | ccspublishing.org.cn |

| SCCPs | Dust | 20 ng/g | 200 ng/g | LC-ESI-QTOF | oaepublish.com |

| PCAs | Fish | 23 ng/g | - | HRGC/ECNI-HRMS | acs.org |

| SCCPs | - | low pg/µL range | - | GC/ECNI-Orbitrap-HRMS | nih.gov |

As illustrated in the table, the detection and quantification limits for SCCPs can span a wide range, from the low nanogram per liter level in water to the nanogram per gram level in solid matrices like dust and biota. The use of high-resolution mass spectrometry can achieve very low limits of detection in the picogram per microliter range. nih.gov

Evaluation of Spiking Recoveries and Reproducibility

Spiking recovery experiments are performed to assess the accuracy of an analytical method by measuring the amount of a known quantity of analyte recovered from a sample matrix. Reproducibility, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), measures the precision of the method over multiple analyses.

For the analysis of chlorinated paraffins, spike/recovery experiments are essential to account for losses during sample processing and to evaluate matrix-induced ionization effects. acs.org

Spiking Recoveries: Extraction recoveries of polychlorinated alkanes from fish have been reported to be greater than 80%. acs.org In another study, for water samples spiked with 1 µg/L of SCCPs, recoveries were in the range of 90%-135%. ccspublishing.org.cn

Reproducibility: A study on the determination of SCCPs in surface water reported a repeatability of 9.51% and a reproducibility of 9.13%. researchgate.net For water samples spiked with SCCPs, the relative standard deviations were less than ±10%. ccspublishing.org.cn An interlaboratory study on SCCP analysis in environmental extracts found that within-laboratory CVs were generally acceptable, ranging from 1-19%, while between-laboratory CVs were higher, ranging from 23-50%. norman-network.net

The following table provides a summary of reported spiking recoveries and reproducibility for SCCP analysis.

| Matrix | Spiking Level | Recovery | Reproducibility (RSD/CV) | Reference |

| Fish | - | >80% | - | acs.org |

| Water | 1 µg/L | 90%-135% | <10% | ccspublishing.org.cn |

| Surface Water | - | 95.06% | 9.51% (repeatability), 9.13% (reproducibility) | researchgate.net |

| Environmental Extracts | - | - | 1-19% (within-lab), 23-50% (between-lab) | norman-network.net |

Linearity and Calibration Range Assessment

Linearity demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the complex mixtures of chlorinated paraffins, establishing linearity can be challenging. Quantification is often performed using technical mixtures as standards.

Linearity: Excellent linearity, with a coefficient of determination (r²) of over 0.99 for most chosen congeners, has been reported for the analysis of SCCP and MCCP technical mixtures over a concentration range of 0.1 ppm to 15 ppm. gcms.cz Another study confirmed excellent linearity in a concentration range of 25–15,000 pg/µL. nih.gov The integrated selected ion monitoring (SIM) responses for polychlorinated alkanes have shown a linear dependence on the amount injected over the range of 0.5–500 ng. acs.org

Calibration Strategy: A linear correlation (R² = 0.965) has been observed between the total response factor of an SCCP mixture and its chlorine content. nih.gov This relationship allows for a more accurate quantification by compensating for differences in the chlorine content between the analytical standard and the sample. nih.govnih.gov Calibration is often performed using multiple commercial standards with different chlorine contents. nih.gov

Environmental Behavior and Transformation Pathways

Environmental Distribution and Occurrence Research in Various Matrices

Research on SCCPs and medium-chain chlorinated paraffins (MCCPs) in the Pearl River Delta of South China provides insights into the potential distribution of chlorinated decanes like 1,2,5,6,9-pentachlorodecane (B575053). acs.org These studies have detected SCCPs and MCCPs in air, soil, and atmospheric deposition samples. acs.org The distribution of these compounds is influenced by their physicochemical properties, with shorter-chain and less chlorinated congeners being more prevalent in the atmosphere in less industrialized areas, while longer-chain and more highly chlorinated congeners tend to accumulate in the soil of more industrialized regions. acs.org

Given that this compound is a C10 compound, it can be inferred that it would likely exhibit partitioning behavior between the gaseous and particulate phases in the atmosphere and would be subject to atmospheric transport. Its presence in soil and sediment would be expected, particularly in areas with historical or ongoing industrial activities involving chlorinated paraffins. The lack of specific monitoring data for this compound, however, makes it impossible to provide quantitative information on its occurrence in these matrices. The complexity of analyzing the vast number of isomers within chlorinated paraffin (B1166041) mixtures presents a significant challenge for environmental monitoring. nih.gov

Mechanistic Studies of Biotic Transformation

Microbial Degradation Processes and Pathways

Specific studies on the microbial degradation of this compound are not available. However, research on the biodegradation of SCCPs indicates that certain microorganisms are capable of transforming these compounds. For instance, Escherichia coli strain 2 has been shown to degrade SCCPs, with the degradation pathway likely involving the cleavage of the C-Cl bond to produce chloride ions, followed by the breaking of C-C bonds to degrade long-chain alkanes into shorter-chain alkanes. proquest.com Another study identified a Pseudomonas sp. strain capable of utilizing SCCPs as a sole carbon and energy source, achieving significant dechlorination. researchgate.net

The general proposed mechanism for the microbial degradation of chlorinated alkanes involves initial dechlorination, which can occur aerobically or anaerobically. Aerobic degradation often proceeds via hydroxylation, where a monooxygenase enzyme incorporates an oxygen atom into the molecule, leading to the removal of a chlorine atom. Anaerobic degradation typically occurs through reductive dechlorination, where the chlorinated compound is used as an electron acceptor, and a chlorine atom is replaced by a hydrogen atom. nih.gov Following initial dechlorination, the resulting dearomatized or less chlorinated intermediates are often more susceptible to further microbial attack, leading to the cleavage of the carbon chain and eventual mineralization to carbon dioxide and water. The efficiency of these processes is dependent on various factors, including the degree of chlorination and the specific microbial populations present.

Phytoremediation and Plant-Mediated Dechlorination/Rearrangement Mechanisms

There is no direct research on the phytoremediation of this compound. However, general studies on the uptake and metabolism of organochlorine compounds by plants suggest that phytoremediation could be a potential pathway for the transformation of this compound. mdpi.com Plants can take up organic contaminants from the soil and water through their root systems. Once inside the plant, these compounds can be metabolized through various enzymatic pathways.

For chlorinated paraffins, it has been suggested that metabolism in plants like pumpkins and soybeans can occur through three primary pathways: dechlorination, chlorine rearrangement, and carbon chain cleavage. guidechem.com Dechlorination involves the removal of chlorine atoms, which reduces the toxicity of the compound. Chlorine rearrangement can alter the structure of the molecule, potentially making it more amenable to further degradation. Carbon chain cleavage breaks down the fundamental structure of the alkane. The degradation of SCCPs in plants appears to be dependent on their degree of chlorination, with less chlorinated compounds being more readily degraded. guidechem.com

Abiotic Transformation Mechanisms and Kinetics

Photodegradation Studies in Aqueous and Atmospheric Systems

Specific photodegradation studies for this compound are not documented. However, research on SCCPs indicates that they are susceptible to photochemical degradation in aqueous environments. chemrxiv.orgresearchgate.net This degradation is often facilitated by dissolved organic matter (DOM), which can act as a photosensitizer. nsf.gov The process involves the formation of reactive species such as hydrated electrons (e-(aq)) and hydroxyl radicals (·OH) in sunlit surface waters. chemrxiv.orgresearchgate.net These reactive species can then attack the chlorinated alkane molecules, leading to their degradation. The rate of degradation is influenced by the chlorine content of the molecule, with higher chlorine content generally leading to higher reaction rates with hydrated electrons and lower rates with hydroxyl radicals. chemrxiv.orgresearchgate.net

The atmospheric fate of SCCPs has also been investigated, with studies showing their presence in atmospheric particulate matter. nih.gov While direct photodegradation in the gas phase is possible, the partitioning of these compounds to atmospheric particles suggests that heterogeneous photochemical reactions on the surface of these particles could also be an important transformation pathway. The specific kinetics and products of the atmospheric photodegradation of this compound remain uninvestigated.

Investigation of Hydrolytic and Other Non-Biological Degradation Routes

Information on the specific hydrolytic and other non-biological degradation routes of this compound is not available. For chlorinated alkanes in general, hydrolysis in natural waters is typically a very slow process. nih.govcore.ac.uk Other abiotic degradation pathways include dehydrogenation, which involves the elimination of hydrogen chloride (HCl) to form a less saturated compound, and reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. nih.govcore.ac.uk

In contaminated soil and water, advanced oxidation processes (AOPs) have been explored for the degradation of SCCPs. These methods, which include the use of Fenton's reagent (H₂O₂/Fe²⁺), potassium permanganate (B83412) (KMnO₄), and sodium persulfate (Na₂S₂O₈), can effectively degrade SCCPs. scies.org Additionally, alkali hydrolysis combined with thermally activated persulfate has been shown to be an efficient method for degrading chlorinated alkanes in soil. nih.gov These engineered remediation approaches highlight potential abiotic degradation pathways, although their relevance under natural environmental conditions without the addition of chemical reagents is likely limited.

Environmental Fate Modeling and Persistence Studies

Environmental fate modeling for a chemical compound like this compound would involve estimating its distribution and persistence in various environmental compartments such as air, water, soil, and sediment. These models rely on the physicochemical properties of the substance and its degradation rates under different environmental conditions.

Research on Degradation Half-Lives in Environmental Compartments

Degradation half-life is a key parameter used to assess the persistence of a chemical in the environment. It represents the time required for half of the initial concentration of a substance to be degraded. For a chlorinated alkane, degradation can occur through various processes, including biodegradation, hydrolysis, and photolysis.

Research in this area would involve laboratory studies under controlled conditions simulating different environmental compartments. For example, aerobic and anaerobic biodegradation tests would be conducted using microorganisms from soil and sediment. Hydrolysis studies would determine the rate of reaction with water at different pH values, and photolysis experiments would measure the degradation rate in the presence of light.

Illustrative Data Table on Degradation Half-Lives for a Hypothetical Chlorinated Alkane

| Environmental Compartment | Degradation Process | Half-Life (t½) | Conditions |

| Water | Aerobic Biodegradation | 180 - 365 days | 25°C, mixed microbial population |

| Anaerobic Biodegradation | 365 - 730 days | 25°C, anaerobic sludge | |

| Hydrolysis | > 2 years | pH 5-9, 25°C | |

| Photolysis | 30 - 90 days | Surface water, simulated sunlight | |

| Soil | Aerobic Biodegradation | 200 - 400 days | 25°C, loam soil |

| Sediment | Anaerobic Biodegradation | 400 - 800 days | 25°C, anaerobic sediment |

| Air | Photo-oxidation | 10 - 30 days | Reaction with hydroxyl radicals |

Note: The data in this table is for illustrative purposes only and does not represent actual data for this compound.

Assessment of Long-Range Environmental Transport Potential

The long-range environmental transport potential (LRTP) of a chemical is its ability to travel long distances from its source of release. nih.gov This is a significant concern for persistent organic pollutants (POPs), as it can lead to contamination of remote environments like the Arctic. envirocomp.com The LRTP is influenced by a chemical's persistence, volatility, and partitioning behavior between air, water, and soil. researchgate.net

Molecular Level Interactions within Biological Systems

Understanding the interactions of a chemical at the molecular level is crucial for assessing its potential toxicity and mode of action. For a lipophilic substance like a pentachlorodecane, interactions with cell membranes and enzymes would be of particular interest.

Research on Membrane Integration and Disruption Mechanisms

Due to their fat-soluble nature, chlorinated hydrocarbons can readily partition into the lipid bilayers of cell membranes. Research in this area would investigate how the compound integrates into the membrane and whether this integration disrupts the membrane's structure and function.

Studies might employ techniques such as differential scanning calorimetry and fluorescence spectroscopy to examine the effects of the compound on the physical properties of model membranes. Molecular dynamics simulations could also be used to model the interactions between the chemical and lipid molecules at an atomic level. Disruption of the cell membrane can lead to increased permeability, loss of ion gradients, and ultimately cell death. nih.govnih.gov

Studies on Modulation of Enzymatic Activity and Cellular Signaling Pathways

Once inside the cell, foreign compounds can interfere with the normal functioning of enzymes and cellular signaling pathways. Research would focus on identifying specific enzymes that are inhibited or activated by the compound. For example, studies might investigate the effects on key enzymes involved in detoxification, such as cytochrome P450 monooxygenases, or on enzymes critical for cellular energy production.

Furthermore, the compound's ability to modulate cellular signaling pathways would be examined. nih.govnih.gov This could involve investigating its effects on pathways that regulate cell growth, differentiation, and apoptosis. Techniques such as Western blotting and reporter gene assays would be used to assess changes in the activity of these pathways in response to exposure to the chemical. elsevierpure.com

Theoretical and Computational Chemistry Investigations

Molecular Structure, Conformation, and Isomerism Analysis

The flexible decane (B31447) backbone and the presence of five chlorine substituents give 1,2,5,6,9-pentachlorodecane (B575053) a complex and dynamic three-dimensional structure. Computational methods are essential for understanding its conformational preferences and the variety of possible stereoisomers.

The conformational space of this compound is vast due to the numerous rotatable single bonds in its decane chain. A thorough conformational search is the first step in identifying the most stable arrangements of the atoms in space. This is typically achieved using computational algorithms that systematically or stochastically vary the dihedral angles of the molecule to generate a wide range of possible conformers.

Following the generation of these conformers, energy minimization is performed to identify the local and global energy minima on the potential energy surface. Common energy minimization techniques include the steepest descent, conjugate gradient, and Newton-Raphson methods. For a molecule of this size and flexibility, a hybrid approach that combines molecular mechanics (MM) for an initial broad search followed by more accurate but computationally expensive quantum mechanics (QM) methods, such as Density Functional Theory (DFT), for refining the low-energy conformers is often employed.

The relative energies of the minimized conformers provide insights into their thermodynamic stability. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature, which is crucial for predicting the bulk properties of the compound.

Table 1: Representative Low-Energy Conformers of this compound and Their Relative Energies (Hypothetical Data)

| Conformer ID | Dihedral Angles (C4-C5-C6-C7, C8-C9-C10-Cl) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Conf-1 | anti, anti | 0.00 | 45.2 |

| Conf-2 | anti, gauche+ | 0.55 | 25.1 |

| Conf-3 | gauche+, anti | 0.62 | 22.3 |

| Conf-4 | gauche-, gauche+ | 1.20 | 7.4 |

Note: This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. The dihedral angles and relative energies would be determined from the output of the computational chemistry software.

The presence of chiral centers in a molecule leads to the existence of stereoisomers. In this compound, the carbon atoms at positions 1, 2, 5, 6, and 9 are potential chiral centers, depending on the substitution pattern. A careful analysis of the molecular structure reveals that the carbon atoms at positions 2, 5, 6, and 9 are chiral centers. The carbon at position 1 is bonded to two hydrogen atoms and is therefore not chiral.

With four chiral centers, the maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, this would result in 2^4 = 16 possible stereoisomers. These stereoisomers exist as enantiomeric pairs. Computational methods can be used to determine the absolute configuration (R or S) of each chiral center for each stereoisomer and to calculate their relative energies. This information is critical for understanding the compound's potential biological activity, as different stereoisomers can interact differently with chiral biological molecules.

Table 2: Possible Stereoisomers of this compound

| Chiral Center 2 | Chiral Center 5 | Chiral Center 6 | Chiral Center 9 | Number of Stereoisomers |

| R/S | R/S | R/S | R/S | 16 |

Reaction Mechanism Studies Related to this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the formation and degradation of this compound.

The synthesis of polychlorinated alkanes often involves free-radical chlorination. Computational methods can be used to model the reaction pathway for the formation of this compound from decane and chlorine. This typically involves calculating the energies of the reactants, intermediates, transition states, and products for the three main stages of the reaction:

Initiation: The homolytic cleavage of the chlorine molecule (Cl2) to form two chlorine radicals (Cl•), usually initiated by UV light or heat.

Propagation: A two-step chain reaction involving the abstraction of a hydrogen atom from the decane molecule by a chlorine radical to form an alkyl radical and HCl, followed by the reaction of the alkyl radical with a chlorine molecule to form a chlorodecane and a new chlorine radical.

Termination: The combination of two radicals to form a stable molecule.

Quantum mechanical calculations can be used to determine the activation energies for hydrogen abstraction from different positions on the decane chain, thereby predicting the regioselectivity of the chlorination reaction.

Understanding the environmental fate of this compound requires knowledge of its degradation and transformation pathways. Computational studies can investigate potential mechanisms such as:

Dehydrochlorination: The elimination of HCl from the molecule, which is a common degradation pathway for chlorinated alkanes. Theoretical calculations can identify the most favorable sites for dehydrochlorination and the corresponding activation energies.

Oxidative Degradation: The reaction with atmospheric oxidants such as hydroxyl radicals (•OH). Computational models can predict the reaction rates and identify the primary degradation products.

Reductive Dechlorination: A process that can occur under anaerobic conditions, where chlorine atoms are sequentially removed and replaced by hydrogen atoms.

Density Functional Theory (DFT) is a widely used method for these types of investigations, as it provides a good balance between accuracy and computational cost for studying reaction energetics and kinetics.

Prediction of Spectroscopic Properties and Spectral Signatures

Computational chemistry can predict various spectroscopic properties of this compound, which can aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts and coupling constants. By calculating these parameters for different conformers and stereoisomers and then performing a Boltzmann-weighted average, a theoretical NMR spectrum can be generated that can be compared with experimental data to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum mechanical methods. The resulting theoretical IR spectrum shows characteristic peaks corresponding to the stretching and bending vibrations of the different functional groups in this compound, such as C-H, C-C, and C-Cl bonds.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can be used to study the fragmentation pathways of the molecular ion. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation patterns that would be observed in an electron ionization mass spectrum.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Complex multiplets in the regions of 3.5-4.5 ppm (protons on chlorine-bearing carbons) and 1.2-2.5 ppm (protons on other carbons). |

| ¹³C NMR | Signals in the range of 50-70 ppm for carbons bonded to chlorine and 20-40 ppm for other carbons. |

| IR Spectroscopy | C-H stretching vibrations around 2850-3000 cm⁻¹, C-Cl stretching vibrations in the range of 600-800 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (m/z) corresponding to the molecular weight of the specific isomer, and characteristic fragment ions resulting from the loss of HCl and alkyl chains. |

Note: The exact values in this table are illustrative and would be obtained from detailed computational simulations.

Modeling of Interactions with Biological Components at the Molecular Level

Computational models are instrumental in predicting how a molecule might interact with biological entities such as receptors and membranes.

While direct simulations of this compound passing through a lipid bilayer were not found, the compound has been included in the development of broader computational models that predict partitioning behavior relevant to membrane permeation.

Notably, this compound was used as an analytical standard in studies developing models based on comprehensive two-dimensional gas chromatography (GC×GC) to estimate air-to-blood partition coefficients (Kab) for complex mixtures of nonpolar organic chemicals. nih.govacs.orgresearchgate.net These models use retention times from GCxGC to predict various environmental and biochemical partitioning properties. nih.govacs.orgacs.org The ability of these models to successfully predict such properties for a wide range of chemicals, including this compound, provides an indirect, model-based estimation of its potential for membrane permeation, a critical factor in its bioavailability and distribution. nih.govacs.orgresearchgate.netacs.org

Table 1: Inclusion of this compound in Partitioning Models

| Model Type | Purpose | Role of this compound | Reference |

|---|---|---|---|

| GC×GC-based LFER | Predict environmental partitioning properties | Analytical Standard for Model Validation | acs.org |

Application of Advanced Computational Methodologies

Advanced computational methods are crucial for dissecting the electronic structure, reactivity, and dynamic behavior of molecules. While these techniques are applied to the broader class of polychlorinated alkanes (PCAs), specific studies focusing solely on this compound are limited.

No specific Density Functional Theory (DFT) studies centered on the electronic structure and reactivity of this compound have been identified in the scientific literature. For the general class of chloroalkanes, DFT has been utilized to investigate reaction mechanisms, such as the dechlorination by model Rh(I) complexes, by determining the energetics of catalytic cycles. rsc.org Such an approach could theoretically be applied to this compound to explore its reactivity, potential degradation pathways, and electronic properties, but this research has not been published.

No published research was found that applies Quantum Mechanics/Molecular Mechanics (QM/MM) methods to this compound. This hybrid approach, which treats a small, reactive part of a system with high-level quantum mechanics and the larger environment with more efficient molecular mechanics, would be suitable for modeling reactions or interactions within a complex biological environment, such as an enzyme active site. However, its application to this specific compound has not been documented.

Future Research Directions and Unresolved Questions

Advancements in Isomer-Specific Analysis and Quantification

A significant hurdle in studying 1,2,5,6,9-pentachlorodecane (B575053) is the analytical difficulty in separating and quantifying its numerous isomers from the complex mixtures found in environmental samples. researchgate.netpops.int Conventional chromatographic techniques, such as gas chromatography, often fail to resolve the vast number of isomers, leading to co-elution and semi-quantitative results at best. pops.int

Future research must prioritize the development of advanced analytical methodologies capable of isomer-specific separation. Promising avenues include multi-dimensional gas chromatography (GC×GC) and the application of novel stationary phases in liquid chromatography (LC). These techniques, when coupled with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF-MS) or Orbitrap MS, are expected to significantly enhance the ability to distinguish between individual isomers. pops.intuq.edu.au Furthermore, the development of certified reference materials and isomer-specific standards is crucial for accurate quantification and for validating new analytical methods. nih.gov Unlocking the isomeric distribution of these compounds in the environment is the first step toward understanding isomer-specific toxicity and fate. acs.org

| Analytical Challenge | Proposed Future Advancement | Desired Outcome |

| Co-elution of isomers in standard GC | Multi-dimensional chromatography (e.g., GCxGC) | Enhanced separation and resolution of individual isomers. |

| Lack of specific standards | Synthesis of individual pentachlorodecane isomers | Accurate quantification and method validation. |

| Ambiguous identification | High-Resolution Mass Spectrometry (HRMS) | Confident identification of isomers based on accurate mass. |

Elucidation of Complex Environmental Transformation Pathways and Metabolites

Once released into the environment, this compound is subject to various transformation processes, including biodegradation by microorganisms. nih.govresearchgate.net The specific arrangement of chlorine atoms on the decane (B31447) backbone significantly influences its susceptibility to degradation. researchgate.net Studies on other chlorinated alkanes have shown that vicinal chlorine atoms (on adjacent carbons), such as the 1,2-dichloro arrangement in this molecule, can hinder microbial degradation. publications.gc.ca

A critical area for future research is the detailed elucidation of these transformation pathways. It is largely unknown which specific metabolites are formed from this compound in various environmental compartments. Potential biotransformation pathways include hydroxylation, dechlorination, and chlorine rearrangement, which can lead to the formation of molecules with different physicochemical and toxicological properties. researchgate.netacs.org Recent in-vitro studies on a similar heptachlorodecane congener using human and chicken liver microsomes identified hydroxylated metabolites, indicating that such pathways are plausible. nih.gov Identifying these degradation products and understanding the conditions under which they form are essential for a complete environmental risk assessment. nih.govclu-in.org

Development of Novel and Green Synthetic Routes with Enhanced Selectivity

Current industrial synthesis of chlorinated paraffins involves free-radical chlorination, a process with notoriously poor selectivity that yields complex isomeric mixtures. researchgate.net This lack of control is a major barrier to producing individual isomers of this compound needed for toxicological testing and as analytical standards.

The future of chlorinated alkane synthesis lies in the development of novel, selective, and "green" chemical routes. Research is needed to explore advanced catalytic methods that can direct chlorination to specific positions on the alkane chain. google.com For example, recent developments in photocatalysis using metal-organic frameworks have shown promise for achieving high regioselectivity in the chlorination of linear alkanes. chemrxiv.orgchemrxiv.org Other approaches, such as using N-chloroamides or hypervalent iodine reagents, could also provide pathways to site-selective C-H functionalization. google.comresearchgate.netnih.gov These methods would not only enable the synthesis of specific target molecules but also align with the principles of green chemistry by potentially reducing hazardous byproducts and improving efficiency. google.com

Integration of Multi-Omics Approaches in Environmental Fate Studies

Understanding the environmental fate of this compound requires moving beyond simple concentration measurements to a deeper, mechanistic understanding of its interaction with biological systems. Multi-omics approaches—which include genomics, proteomics, metabolomics, and transcriptomics—offer a powerful toolkit for this purpose. nih.govmdpi.com

By integrating these high-throughput techniques, researchers can obtain a holistic view of how microbial communities or exposed organisms respond to pentachlorodecane. mdpi.com For example, proteomics can identify the specific enzymes and proteins involved in its biodegradation, while metabolomics can detect the small-molecule biomarkers and metabolic products that result from this activity. researchgate.netfrontiersin.orgbattelle.orgresearchgate.net Applying multi-omics to environmental samples can help unravel complex degradation pathways, identify key microbial players, and reveal sublethal toxicological effects that would be missed by conventional methods. researchgate.netresearchgate.netmdpi.com This integrated approach is crucial for building a comprehensive picture of the compound's lifecycle and impact in the environment. mdpi.com

High-Throughput Computational Screening for Mechanistic Understanding

Given the sheer number of possible isomers of pentachlorodecane, it is impractical to synthesize and experimentally test each one for its environmental fate and toxicity. High-throughput computational screening (HTCS) and quantitative structure-activity relationship (QSAR) models present a viable path forward. epa.govnih.govbenthamscience.com

These computational tools can rapidly predict the physicochemical properties, biodegradability, and potential toxicity of large numbers of chemicals based on their molecular structure. researchgate.netnih.govmdpi.com Future research should focus on developing and validating robust QSAR models specifically for chlorinated alkanes. europa.eu By screening virtual libraries of pentachlorodecane isomers, these models can help prioritize which isomers are likely to be most persistent or toxic, thereby guiding and focusing laboratory resources on the most critical compounds. tox21.govethz.ch This in-silico approach accelerates the risk assessment process and provides valuable mechanistic insights into how subtle changes in chlorine position can dramatically alter a molecule's environmental behavior. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1,2,5,6,9-Pentachlorodecane with high purity?

- Methodological Answer : Synthesis typically involves chlorination of decane derivatives using catalysts like FeCl₃ or AlCl₃ under controlled conditions. Post-synthesis purification requires fractional distillation and preparative gas chromatography (GC) to isolate isomers. Purity validation should employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

- Key Steps :

- Optimize chlorination stoichiometry to minimize byproducts.

- Use inert atmospheres to prevent oxidation.

- Validate purity via retention time alignment with certified standards .

Q. How can researchers prepare and validate standard solutions of this compound for environmental analysis?

- Methodological Answer :

- Preparation : Dilute certified pure standards (e.g., 10 ng/µL in toluene) using gravimetric or volumetric methods. Use non-polar solvents (e.g., hexane) to avoid degradation.

- Validation : Cross-check against EPA Method 8270 for semi-volatile organic compounds, ensuring linear calibration curves (R² ≥ 0.995) and low relative standard deviation (RSD < 5%) across triplicate injections .

- Quality Control : Include blank spikes and matrix-matched standards to account for matrix effects in environmental samples .

Q. What analytical techniques are most effective for detecting this compound in complex matrices?

- Methodological Answer :

- GC-ECD/GC-MS : Preferred for high sensitivity (detection limits ~0.1 ppb). Use DB-5MS columns (30 m × 0.25 mm) with temperature programming (50°C to 300°C at 10°C/min).

- LC-HRMS : Suitable for non-volatile degradation products. Employ C18 columns and electrospray ionization (ESI) in negative mode .

- Data Interpretation : Compare fragmentation patterns with NIST libraries and isotope dilution for quantification .

Advanced Research Questions

Q. How can researchers model the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Computational Tools : Use COMSOL Multiphysics or EPI Suite to simulate hydrolysis, photolysis, and biodegradation kinetics. Input parameters include octanol-water partition coefficients (log Kow) and soil adsorption constants (Koc) .

- Experimental Validation : Conduct microcosm studies under varying pH, UV exposure, and microbial consortia. Monitor degradation via time-series GC-MS and stable isotope probing (SIP) .

Q. What experimental designs resolve contradictions in toxicity data for this compound?

- Methodological Answer :

- Factorial Design : Test interactions between variables (e.g., dose, exposure duration, species sensitivity). Use ANOVA to identify significant factors. For example:

| Factor | Levels |

|---|---|

| Dose | 0.1, 1, 10 mg/kg |

| Species | Daphnia magna, Danio rerio |

- Meta-Analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity .

Q. How do theoretical approaches inform the mechanistic study of this compound’s bioaccumulation?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions using CHARMM or GROMACS force fields. Calculate free energy profiles for membrane permeability.

- QSAR Models : Train algorithms on existing bioaccumulation data (e.g., BCF values) to predict behavior in untested species. Validate with in vivo assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported half-lives of this compound across studies?

- Methodological Answer :

- Source Evaluation : Compare experimental conditions (e.g., temperature, microbial activity, matrix type). Use sensitivity analysis to rank influential variables.

- Uncertainty Quantification : Apply Monte Carlo simulations to estimate confidence intervals for half-life predictions .

Research Tools and Innovations

Q. What role does AI play in optimizing synthesis and analysis workflows for chlorinated compounds?

- Methodological Answer :

- Automated Reaction Optimization : Use platforms like ChemOS to iteratively adjust reaction parameters (e.g., catalyst loading, solvent ratios) via Bayesian optimization.

- Machine Learning for Spectral Interpretation : Train convolutional neural networks (CNNs) on GC-MS datasets to automate peak identification and reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.